METHYL (4E)-OCT-4-ENOATE METHYL (4E)-OCT-4-ENOATE Methyl 4Z-octenoate, also known as fema 3367, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl 4Z-octenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 4Z-octenoate has been primarily detected in urine. Within the cell, methyl 4Z-octenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 4Z-octenoate is a fresh and pineapple tasting compound that can be found in fruits and pineapple. This makes methyl 4Z-octenoate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1732-00-9
VCID: VC21218985
InChI: InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+
SMILES: CCCC=CCCC(=O)OC
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

METHYL (4E)-OCT-4-ENOATE

CAS No.: 1732-00-9

Cat. No.: VC21218985

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

METHYL (4E)-OCT-4-ENOATE - 1732-00-9

Specification

CAS No. 1732-00-9
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name methyl (E)-oct-4-enoate
Standard InChI InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+
Standard InChI Key SSPBQLGVUAXSMH-AATRIKPKSA-N
Isomeric SMILES CCC/C=C/CCC(=O)OC
SMILES CCCC=CCCC(=O)OC
Canonical SMILES CCCC=CCCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

METHYL (4E)-OCT-4-ENOATE, also known as 4-Octenoic acid methyl ester, is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . The structure consists of an eight-carbon chain (octanoate) with a trans (E) double bond positioned at the fourth carbon, and a methyl ester functional group . This trans configuration is specifically indicated by the (4E) designation in its name, referring to the stereochemistry around the double bond . The compound's structure combines features of both unsaturated fatty acids and methyl esters, with the unsaturation occurring in the middle of the carbon chain rather than near the carboxyl group as is common in many naturally occurring fatty acids .

Identification Parameters

The compound can be identified through several standard chemical identifiers:

ParameterValue
CAS Registry Number21063-71-8
PubChem CID5366856
InChI KeySSPBQLGVUAXSMH-AATRIKPKSA-N
IUPAC Namemethyl (4E)-oct-4-enoate
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Monoisotopic Molecular Weight156.115029756

Classification and Chemical Properties

METHYL (4E)-OCT-4-ENOATE belongs to the organic compound class known as fatty acid methyl esters (FAMEs) . These are compounds containing a fatty acid that has been esterified with a methyl group, having the general structure RC(=O)OR', where R represents the fatty aliphatic tail and R' is the methyl group .

Chemical Classification Hierarchy

The compound's classification follows a hierarchical system:

Classification LevelCategory
KingdomOrganic compounds
Super ClassLipids and lipid-like molecules
ClassFatty Acyls
Sub ClassFatty acid esters
Direct ParentFatty acid methyl esters
Molecular FrameworkAliphatic acyclic compounds

This classification positions METHYL (4E)-OCT-4-ENOATE within the broader family of lipid compounds, specifically identifying it as a fatty acid derivative with particular structural features that determine its chemical behavior .

Physical and Chemical Properties

The physical and chemical properties of METHYL (4E)-OCT-4-ENOATE contribute to its behavior in different environments and reactions:

PropertyValue/Description
Physical StateLiquid at room temperature (predicted)
LogP2.48 (predicted)
Polar Surface Area26.3 Ų
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0
Rotatable Bond Count6
Bioavailability1 (predicted)
Refractivity46.16

These properties suggest that METHYL (4E)-OCT-4-ENOATE is moderately lipophilic, with limited water solubility but good solubility in organic solvents . The presence of the double bond increases its reactivity compared to saturated esters, making it susceptible to addition reactions and oxidation .

Synonyms and Nomenclature

METHYL (4E)-OCT-4-ENOATE is known by several synonyms in scientific literature, reflecting different naming conventions and historical usage:

SynonymReference
methyl (E)-oct-4-enoate
4-Octenoic acid, methyl ester
Methyl 4Z-octenoate
4-Octenoic acid methyl ester
METHYL (4E)-OCT-4-ENOATE

The variations in nomenclature primarily relate to different ways of indicating the position and stereochemistry of the double bond . It should be noted that some sources list it as "Methyl 4Z-octenoate" despite also providing an InChI key that indicates an E configuration (as denoted by the "AATRIKPKSA" segment in the InChI key) . This inconsistency appears to be a database error, as the structural information and identifier codes consistently point to the trans (E) configuration .

Structural Representation

The structure of METHYL (4E)-OCT-4-ENOATE can be represented in several formats:

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) representation for the compound is:
CCC\C=C\CCC(=O)OC

This notation encodes the carbon chain, the trans double bond (indicated by the \C=C\ pattern), and the methyl ester group at the end of the molecule .

InChI Identifier

The International Chemical Identifier (InChI) provides a more detailed structural description:
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+

The "/b6-5+" segment specifically indicates the trans configuration of the double bond between carbons 5 and 6 in the InChI numbering system .

Research Context and Applications

Analytical Chemistry

Fatty acid methyl esters, including METHYL (4E)-OCT-4-ENOATE, are commonly used in analytical chemistry, particularly in gas chromatography analysis of fatty acid compositions . The methylation of fatty acids improves their volatility and thermal stability, making them suitable for GC analysis .

Organic Synthesis

Compounds with similar structures appear in synthetic organic chemistry as intermediates or reagents. For example, search result mentions vinylogous diester condensation in the context of synthesizing (+)-Abscisic acid, illustrating how structurally related compounds can feature in complex organic syntheses .

Structural Comparisons with Related Compounds

METHYL (4E)-OCT-4-ENOATE belongs to a family of unsaturated fatty acid methyl esters. Comparing it with structurally related compounds provides insight into how small structural variations affect chemical properties:

CompoundMolecular FormulaMolecular WeightKey Difference
METHYL (4E)-OCT-4-ENOATEC9H16O2156.22 g/molReference compound
Methyl (E)-4-decenoateC11H20O2184.27 g/molTwo additional carbon atoms in chain
Methyl octanoateC9H18O2158.24 g/molSaturated analog (no double bond)

These structural relationships demonstrate how chain length and unsaturation patterns influence the physical and chemical properties of fatty acid methyl esters . As chain length increases, properties such as boiling point, melting point, and lipophilicity tend to increase, while the presence of double bonds typically lowers melting points and increases reactivity .

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